m-Chlorocumene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

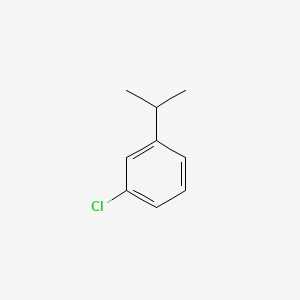

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSDKVOKTWDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064560 | |

| Record name | m-Chlorocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-93-0 | |

| Record name | 1-Chloro-3-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7073-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Chlorocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of m-Chlorocumene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of m-Chlorocumene (1-chloro-3-(1-methylethyl)benzene). The information is curated for professionals in research and development, offering precise data and standardized experimental methodologies.

Core Physical Properties of this compound

This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₉H₁₁Cl.[1] It is a colorless to pale yellow liquid with a distinct aromatic odor.[1] This compound is soluble in organic solvents but has limited solubility in water.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound:

| Property | Value | Units |

| Molecular Formula | C₉H₁₁Cl | |

| Molecular Weight | 154.637 | g/mol |

| Density | 1.021 | g/cm³ |

| Boiling Point | 179.6 | °C at 760 mmHg |

| Refractive Index | 1.51 | |

| Flash Point | 70.6 | °C |

| Vapor Pressure | 1.26 | mmHg at 25°C |

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of liquid organic compounds like this compound are outlined below. These are generalized standard methods and are representative of the techniques used to obtain the data presented.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and heated gently and uniformly in a Thiele tube containing a high-boiling point oil.[2]

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

-

The container is filled with a known volume of the liquid sample.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

An Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.

Apparatus:

-

Abbe refractometer

-

Dropper

-

Constant temperature water bath

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prisms are closed and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus.

-

The compensator is adjusted to remove any color fringe.

-

The position of the boundary line on the scale is read to obtain the refractive index.[3]

-

The measurement is typically carried out at a standard temperature, often 20°C, maintained by circulating water from a constant temperature bath.

Determination of Flash Point (Closed-Cup Method)

The closed-cup method is used to determine the lowest temperature at which the vapors of a liquid will ignite.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Heat source

-

Ignition source (e.g., a small flame or spark)

Procedure:

-

The sample is placed in the test cup of the apparatus.

-

The lid is closed, and the sample is heated at a slow, constant rate.

-

At specified temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[4][5]

Determination of Vapor Pressure (Static Method)

The static method directly measures the pressure exerted by the vapor in equilibrium with the liquid.

Apparatus:

-

A vacuum-tight apparatus with a sample container

-

Pressure transducer or manometer

-

Temperature control system

Procedure:

-

The liquid sample is placed in the container and thoroughly degassed to remove any dissolved air.

-

The apparatus is evacuated to a high vacuum.

-

The sample is brought to the desired temperature, and the system is allowed to reach equilibrium.

-

The pressure of the vapor in the headspace above the liquid is measured directly using a pressure transducer or manometer. This pressure is the vapor pressure of the liquid at that temperature.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected. The following diagram illustrates these relationships.

References

An In-depth Technical Guide to m-Chlorocumene: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-Chlorocumene, a halogenated aromatic hydrocarbon with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical identity, physicochemical properties, a theoretical synthesis protocol, and general analytical methodologies.

Chemical Structure and IUPAC Name

This compound, a chlorinated derivative of cumene, is structurally characterized by a benzene ring substituted with a chlorine atom and an isopropyl group at the meta (1 and 3) positions.[1] Its systematic IUPAC name is 1-chloro-3-(propan-2-yl)benzene .

The chemical structure is as follows:

Chemical Formula: C₉H₁₁Cl

CAS Number: 7073-93-0

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 154.64 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Aromatic | [1] |

| Density | 1.021 g/cm³ | |

| Boiling Point | 179.6 °C at 760 mmHg | |

| Flash Point | 70.6 °C | |

| Vapor Pressure | 1.26 mmHg at 25 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| LogP | 3.93 | [1] |

Synthesis of this compound: A Theoretical Protocol

The synthesis of this compound from benzene is a multi-step process that requires careful control of regioselectivity. Since both the chloro and isopropyl groups are ortho-, para-directing, a meta-directing group must be utilized during the synthesis and subsequently converted or removed. A common theoretical approach involves the following key transformations:

-

Friedel-Crafts Acylation of Benzene: Benzene is first acylated with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form propiophenone. The acyl group is a meta-director, which is crucial for the subsequent chlorination step.

-

Chlorination of Propiophenone: The intermediate, propiophenone, is then chlorinated using chlorine gas (Cl₂) and a catalyst like iron(III) chloride (FeCl₃). The meta-directing effect of the ketone group directs the chlorine atom to the 3-position on the benzene ring, yielding 3-chloropropiophenone.

-

Clemmensen or Wolff-Kishner Reduction: Finally, the carbonyl group of 3-chloropropiophenone is reduced to a methylene group to form the desired product, this compound. This can be achieved through methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

The overall synthetic workflow is depicted in the diagram below.

References

An In-depth Technical Guide to the Synthesis of m-Chlorocumene from Cumene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of m-chlorocumene, a valuable intermediate in the production of various pharmaceuticals and agrochemicals. Direct chlorination of cumene predominantly yields ortho- and para-isomers due to the ortho-, para-directing nature of the isopropyl group. Therefore, this document focuses on multi-step synthetic pathways that enable the selective formation of the meta-isomer. Three primary routes, starting from toluene, benzene via nitration, and benzene via acylation, are presented with detailed experimental protocols, quantitative data, and mechanistic diagrams. This guide is intended to be a practical resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound, also known as 1-chloro-3-isopropylbenzene, is an aromatic organic compound with the chemical formula C₉H₁₁Cl.[1] Its structure, featuring a chlorine atom at the meta position relative to the isopropyl group, makes it a key building block in the synthesis of more complex molecules. The inherent directing effects of the isopropyl substituent on the benzene ring make the direct synthesis of the meta-isomer challenging. This guide explores robust and selective multi-step syntheses to overcome this challenge.

Synthetic Pathways

Three principal synthetic routes for the preparation of this compound are detailed below. Each pathway has been selected for its potential to deliver the target molecule with high regioselectivity.

Synthesis from Toluene

This pathway leverages the meta-directing effect of the carboxylic acid group, which is introduced through the oxidation of toluene.

Logical Workflow for Synthesis from Toluene

Caption: Synthetic route to this compound starting from toluene.

Experimental Protocols:

-

Step 1: Oxidation of Toluene to Benzoic Acid

-

Procedure: In a large Erlenmeyer flask, add 300 mL of water, 50 mL of toluene, and 50 g of potassium permanganate.[2] Set up a reflux condenser and heat the mixture to reflux. Continue refluxing for 4 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.[2] A brown precipitate of manganese dioxide will form.[2]

-

Work-up and Purification: Filter the hot mixture to remove the manganese dioxide.[2] Transfer the filtrate to a separatory funnel and separate the aqueous layer, which contains potassium benzoate.[2] Cool the aqueous layer and acidify with concentrated hydrochloric acid until no more precipitate forms.[2] Filter the precipitated benzoic acid and recrystallize from hot water to obtain pure benzoic acid.[2] A typical yield is around 63%.[2]

-

-

Step 2: meta-Chlorination of Benzoic Acid

-

Procedure: To a solution of benzoic acid in a suitable solvent, add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). Cool the mixture in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the low temperature. The reaction is an electrophilic aromatic substitution where the carboxylic acid group directs the chlorination to the meta position.

-

Work-up and Purification: After the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent. Wash the organic layer with a solution of sodium bicarbonate to remove any unreacted acid. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 3-chlorobenzoic acid.

-

-

Step 3: Esterification to Methyl 3-chlorobenzoate

-

Procedure: Dissolve 3-chlorobenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for several hours.

-

Work-up and Purification: After cooling, neutralize the excess acid with a mild base. Remove the excess methanol by distillation. Extract the methyl 3-chlorobenzoate with a suitable organic solvent, wash with water, and dry over anhydrous sodium sulfate. Purify the product by distillation under reduced pressure.

-

-

Step 4: Grignard Reaction to form 2-(3-chlorophenyl)propan-2-ol

-

Procedure: Prepare a Grignard reagent by reacting methyl iodide with magnesium turnings in anhydrous diethyl ether. To this solution, add a solution of methyl 3-chlorobenzoate in anhydrous ether dropwise at a rate that maintains a gentle reflux. The Grignard reagent will add to the ester twice to form the tertiary alcohol.

-

Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude tertiary alcohol.

-

-

Step 5: Reduction of 2-(3-chlorophenyl)propan-2-ol to this compound

-

Procedure: A two-step protocol is effective for the reduction of tertiary benzylic alcohols.[3] First, activate the alcohol by treating it with neat thionyl chloride (2.5 equivalents) at 0 °C for two hours.[3] Remove the residual thionyl chloride in vacuo at 0 °C.[3] The resulting tertiary benzylic chloride is then reacted with trimethylaluminum to afford the final product.[3] Alternatively, a biphasic system using hydriodic acid and red phosphorus in a toluene-water medium can be employed to reduce the benzylic alcohol to the corresponding hydrocarbon.[4]

-

Synthesis from Benzene via Nitration

This route introduces a meta-directing nitro group onto the benzene ring, which is later converted to the desired chloro substituent.

Reaction Pathway for Synthesis from Benzene via Nitration

References

An In-depth Technical Guide to the Multi-step Synthesis of m-Chlorocumene from Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-step synthesis of m-Chlorocumene, a valuable intermediate in the production of various pharmaceuticals and agrochemicals, starting from the fundamental aromatic hydrocarbon, benzene. This document details the experimental protocols, presents key quantitative data, and visualizes the synthetic pathway and reaction mechanisms.

Overview of the Synthetic Pathway

The synthesis of this compound from benzene is a four-step process that involves key organic transformations. The sequence begins with the Friedel-Crafts alkylation of benzene to produce cumene. This is followed by the nitration of cumene, a critical step that introduces a nitro group onto the aromatic ring. Subsequently, the nitro group is reduced to an amino group, yielding m-cumidine. The synthesis concludes with a Sandmeyer reaction to replace the amino group with a chlorine atom, affording the final product, this compound. A significant challenge in this synthesis is the regioselectivity of the nitration step, which predominantly yields ortho and para isomers.

Caption: Overall synthetic pathway for this compound from benzene.

Step 1: Friedel-Crafts Alkylation of Benzene to Cumene

The initial step involves the electrophilic substitution of a proton on the benzene ring with an isopropyl group. This is typically achieved through the reaction of benzene with propene in the presence of a Lewis acid catalyst.

Experimental Protocol

-

Catalyst Preparation: A slurry of anhydrous aluminum chloride (AlCl₃) in dry benzene is prepared in a reaction vessel equipped with a stirrer, a cooling system, and a gas inlet.

-

Reaction: Propene gas is bubbled through the stirred benzene-catalyst mixture. The reaction is exothermic and the temperature is maintained between 30-50°C using external cooling.

-

Quenching: After the desired conversion is achieved, the reaction mixture is quenched by carefully adding it to cold water to deactivate the catalyst.

-

Work-up and Purification: The organic layer is separated, washed with dilute sodium hydroxide solution and then with water to remove any acidic byproducts. The crude cumene is then purified by fractional distillation.

Quantitative Data

| Parameter | Value |

| Reactants | Benzene, Propene |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Reaction Temperature | 30-50°C |

| Pressure | Atmospheric |

| Benzene:Propene Ratio | 3:1 (molar) |

| Typical Yield | >95% |

| Purity of Product | >99% after distillation |

Step 2: Nitration of Cumene to m-Nitrocumene

The nitration of cumene is a challenging step due to the ortho- and para-directing nature of the isopropyl group. Standard nitration conditions produce a mixture of isomers, with the desired meta isomer being a minor component.

Experimental Protocol

-

Nitrating Mixture Preparation: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.

-

Reaction: Cumene is slowly added to the chilled nitrating mixture with vigorous stirring, maintaining the temperature between 0-10°C.

-

Reaction Time: The reaction is allowed to proceed for 1-2 hours at this temperature.

-

Work-up: The reaction mixture is then poured onto crushed ice, and the organic layer is separated.

-

Purification: The organic layer is washed with water, followed by a dilute sodium bicarbonate solution, and then again with water. The crude product is dried over anhydrous magnesium sulfate. The isomeric mixture is then separated by fractional distillation under reduced pressure.

Quantitative Data and Isomer Distribution

| Parameter | Value |

| Reactants | Cumene, Nitric Acid, Sulfuric Acid |

| Reaction Temperature | 0-10°C |

| Overall Yield of Nitrocumenes | ~95% |

| Isomer Distribution | |

| p-Nitrocumene | 65-70% |

| o-Nitrocumene | 25-30% |

| m-Nitrocumene | 1-5% [1] |

Note: The low yield of the meta isomer is a significant drawback of this synthetic route. Extensive and efficient fractional distillation is required to isolate the m-nitrocumene.

Step 3: Reduction of m-Nitrocumene to m-Cumidine

The nitro group of m-nitrocumene is reduced to an amino group to form m-cumidine. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol

-

Reaction Setup: m-Nitrocumene is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a high-pressure reactor (autoclave). A catalytic amount of Raney nickel or palladium on carbon (Pd/C) is added.

-

Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas. The mixture is stirred and heated.

-

Monitoring: The reaction is monitored by the uptake of hydrogen.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude m-cumidine.

-

Purification: The product can be further purified by vacuum distillation.

Quantitative Data

| Parameter | Value |

| Reactant | m-Nitrocumene |

| Reducing Agent | Hydrogen Gas (H₂) |

| Catalyst | Raney Nickel or Pd/C |

| Solvent | Ethanol or Ethyl Acetate |

| Hydrogen Pressure | 50-100 psi |

| Reaction Temperature | 50-80°C |

| Typical Yield | >90% |

Step 4: Sandmeyer Reaction of m-Cumidine to this compound

The final step is the conversion of the amino group of m-cumidine to a chlorine atom via the Sandmeyer reaction. This involves the formation of a diazonium salt intermediate, which is then treated with a copper(I) chloride solution.

Experimental Protocol

-

Diazotization: m-Cumidine is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the temperature below 5°C.

-

Preparation of Copper(I) Chloride: A solution of copper(I) chloride (CuCl) is prepared by reacting copper(II) sulfate with sodium chloride and a reducing agent like sodium sulfite. The precipitate of CuCl is then dissolved in concentrated hydrochloric acid.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to the prepared CuCl solution. Nitrogen gas evolution is observed.

-

Work-up and Purification: The reaction mixture is heated to complete the reaction, and then the product is isolated by steam distillation. The organic layer of the distillate is separated, washed, dried, and purified by fractional distillation.

Sandmeyer Reaction Mechanism

Caption: Mechanism of the Sandmeyer reaction for the synthesis of this compound.

Quantitative Data

| Parameter | Value |

| Reactant | m-Cumidine |

| Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride |

| Diazotization Temperature | 0-5°C |

| Sandmeyer Reaction Temp. | Room temperature, then heated |

| Typical Yield | 70-80% |

Safety Considerations

-

Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.

-

Concentrated acids (Nitric and Sulfuric) are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

-

Nitrated organic compounds can be explosive, especially if impurities are present. They should be handled with care and not subjected to shock or high temperatures.

-

Catalytic hydrogenation involves flammable hydrogen gas under pressure and should be performed in a properly rated pressure vessel with appropriate safety features.

This guide provides a detailed framework for the synthesis of this compound from benzene. Researchers and professionals should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

An In-depth Technical Guide to m-Chlorocumene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of m-chlorocumene (1-chloro-3-isopropylbenzene), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details the key physical and chemical properties of this compound, outlines its primary synthesis methodologies with relevant experimental insights, and discusses its reactivity and role as a precursor in various chemical transformations. The guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical data.

Introduction

This compound is an aromatic organic compound with the chemical formula C₉H₁₁Cl.[1][2] It is a chlorinated derivative of cumene where the chlorine atom is substituted at the meta position of the benzene ring.[1] This specific substitution pattern imparts unique reactivity to the molecule, making it a valuable building block in the synthesis of more complex chemical entities. Its physical form is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] While soluble in common organic solvents, its solubility in water is limited.[1]

The strategic importance of this compound lies in its function as a chemical intermediate. The presence of the chlorine atom and the isopropyl group on the aromatic ring allows for a variety of chemical modifications. The chlorine atom can be a leaving group in nucleophilic substitution reactions or a directing group in electrophilic aromatic substitutions, while the isopropyl group can influence the steric and electronic properties of the molecule and its derivatives. These features make this compound a key starting material in the synthesis of a range of target molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1]

This guide will provide an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on providing practical and technical information for laboratory and industrial applications.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical synthesis.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data has been compiled from various reputable sources to ensure accuracy and reliability.

| Property | Value | Reference(s) |

| IUPAC Name | 1-chloro-3-propan-2-ylbenzene | [2] |

| Synonyms | 3-Chloroisopropylbenzene, m-Chloroisopropylbenzene | [2] |

| CAS Number | 7073-93-0 | [2] |

| Molecular Formula | C₉H₁₁Cl | [2] |

| Molecular Weight | 154.63 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Aromatic | [1] |

| Density | 1.021 g/cm³ | |

| Boiling Point | 179.6 °C at 760 mmHg | |

| Flash Point | 70.6 °C | |

| Vapor Pressure | 1.26 mmHg at 25 °C | |

| Refractive Index | 1.51 | |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| Enthalpy of Reaction (ΔrH°) | -3.35 ± 0.84 kJ/mol (liquid phase) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows characteristic signals for the aromatic and isopropyl protons. The aromatic protons typically appear in the downfield region between 6.5 and 8.0 ppm.[1] The protons at the H-2 and H-6 positions are expected around 7.2-7.4 ppm, the H-4 proton around 7.0-7.3 ppm, and the H-5 proton around 7.1-7.4 ppm.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework. The aromatic carbons resonate in the range of 110-160 ppm, with the quaternary carbons (C-1 and C-3) appearing further downfield (around 140-150 ppm) compared to the CH carbons (around 125-135 ppm).[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region.[1] Aromatic C=C stretching bands appear around 1500-1600 cm⁻¹.[1] The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range, providing evidence for the chlorine substituent.[1] The meta-substitution pattern can also be identified through specific out-of-plane C-H bending modes.[1]

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of the chlorine atom with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with about one-third the intensity of the M+ peak will be observed.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the starting materials, desired purity, and scale of the reaction. The primary methods include direct chlorination of cumene, Friedel-Crafts alkylation, and multi-step synthesis from other precursors.

Direct Chlorination of Cumene

Direct chlorination of cumene (isopropylbenzene) is a straightforward approach to produce chlorocumenes. This reaction typically involves treating cumene with a chlorinating agent, such as chlorine gas, in the presence of a catalyst or under UV irradiation.

Reaction: C₆H₅CH(CH₃)₂ + Cl₂ → C₆H₄ClCH(CH₃)₂ + HCl

However, this method generally produces a mixture of ortho-, meta-, and para-isomers, with the ortho and para isomers being the major products due to the ortho-, para-directing nature of the isopropyl group. Achieving a high yield of the meta-isomer through direct chlorination is challenging and often requires specific catalysts and reaction conditions to control the regioselectivity. The separation of the desired m-isomer from the product mixture can also be a significant challenge.

Experimental Protocol (General): A detailed experimental protocol for the selective synthesis of this compound via direct chlorination is not readily available in the literature, as this method typically favors the formation of ortho and para isomers. However, a general procedure would involve:

-

Charging a reaction vessel with cumene and a suitable catalyst (e.g., a specific zeolite or Lewis acid).

-

Purging the system with an inert gas.

-

Introducing chlorine gas at a controlled rate while maintaining a specific reaction temperature.

-

Monitoring the reaction progress by techniques like gas chromatography (GC).

-

Upon completion, quenching the reaction and neutralizing any acidic byproducts.

-

Separating the product mixture, which would require advanced techniques like fractional distillation or chromatography to isolate the this compound.

Friedel-Crafts Alkylation Routes

Friedel-Crafts reactions offer more controlled, albeit multi-step, pathways to this compound. These routes typically involve introducing the functional groups in a sequence that favors the desired meta-substitution pattern.

One theoretical pathway starting from benzene involves the following sequence of reactions:

-

Nitration of Benzene: Benzene is nitrated to nitrobenzene using a mixture of concentrated nitric and sulfuric acids. The nitro group is a meta-director.

-

Friedel-Crafts Alkylation of Nitrobenzene: Nitrobenzene is then alkylated with an isopropyl halide (e.g., isopropyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The isopropyl group is directed to the meta position by the nitro group.

-

Reduction of the Nitro Group: The nitro group of m-nitrocumene is reduced to an amino group to form m-isopropylaniline.

-

Sandmeyer Reaction: The amino group is then converted to a chlorine atom via a Sandmeyer reaction, which involves diazotization with nitrous acid followed by treatment with a copper(I) chloride solution.

Logical Relationship of Synthesis from Benzene:

Multi-step Synthesis from Benzoic Acid

Another versatile approach to synthesize this compound starts from benzoic acid. This method takes advantage of the meta-directing effect of the carboxylic acid group.

-

Meta-Chlorination of Benzoic Acid: Benzoic acid is chlorinated at the meta position to yield 3-chlorobenzoic acid.

-

Esterification: The 3-chlorobenzoic acid is then esterified, for example with methanol, to form methyl 3-chlorobenzoate.

-

Grignard Reaction: The ester is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the tertiary alcohol, 2-(3-chlorophenyl)propan-2-ol.

-

Reduction: The tertiary alcohol is finally reduced to this compound.

Experimental Workflow for Synthesis from Benzoic Acid:

Chemical Reactivity and Applications

The chemical reactivity of this compound is governed by the interplay of the chlorine atom, the isopropyl group, and the aromatic ring. This reactivity makes it a valuable intermediate in the synthesis of a variety of fine chemicals.

Electrophilic Aromatic Substitution

The chlorine atom is a deactivating but ortho-, para-directing group, while the isopropyl group is an activating and also ortho-, para-directing group. In this compound, the positions ortho and para to the isopropyl group (positions 2, 4, and 6) and the positions ortho and para to the chlorine atom (positions 2, 4, and 6) are activated. The substitution pattern in electrophilic aromatic substitution reactions will therefore be influenced by the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution

The chlorine atom on the aromatic ring can be replaced by other nucleophiles under certain conditions, although this is generally less facile than in aliphatic systems.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, 3-isopropylphenylmagnesium chloride, by reacting it with magnesium metal in an ethereal solvent. This Grignard reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds, making it a key intermediate in the synthesis of more complex molecules.

Experimental Protocol for Grignard Reagent Formation (General):

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used.

-

Magnesium Activation: Magnesium turnings are placed in the flask, and a small crystal of iodine is often added to activate the magnesium surface.

-

Reaction Initiation: A small amount of a solution of this compound in anhydrous ether is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the onset of reflux.

-

Addition of this compound: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is typically refluxed for a short period to ensure complete reaction. The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.

Applications in Drug Development and Agrochemicals

This compound and its derivatives are important precursors in the synthesis of various biologically active compounds. The 3-isopropylphenyl moiety is a structural motif found in some pharmaceutical and agrochemical compounds. The ability to introduce this group via this compound makes it a valuable starting material for medicinal and agricultural chemists.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is a combustible liquid and can be irritating to the skin and eyes.[1] It is important to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a key chemical intermediate with a unique set of properties that make it highly valuable in the field of organic synthesis. Its specific substitution pattern allows for a range of chemical transformations, making it a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. While direct synthesis methods often lead to isomeric mixtures, multi-step routes provide a more controlled approach to obtaining the desired meta-isomer. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. This guide has provided a comprehensive overview of these aspects, aiming to serve as a valuable technical resource for professionals in the chemical sciences.

References

The Solubility Profile of m-Chlorocumene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of m-Chlorocumene in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides data for the closely related compound, cumene, as a practical reference. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is outlined to empower researchers to generate specific data for their applications.

Introduction to this compound

This compound (1-chloro-3-(1-methylethyl)benzene) is a chlorinated aromatic hydrocarbon. Its structure, featuring a nonpolar isopropylbenzene core and a moderately polar chlorine substituent, governs its solubility behavior. Understanding its solubility is critical for a range of applications, including its use as a synthetic intermediate, in process chemistry, and for toxicological and environmental fate studies.

Solubility of this compound: Qualitative Overview

Published data consistently indicates that this compound is soluble in a wide array of common organic solvents but possesses limited solubility in water.[1] This is expected based on the "like dissolves like" principle, where the predominantly nonpolar nature of this compound favors miscibility with other nonpolar or moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility |

| Alcohols | Soluble |

| Ethers | Soluble |

| Ketones | Soluble |

| Aromatic Hydrocarbons | Soluble |

| Halogenated Solvents | Soluble |

| Aliphatic Hydrocarbons | Soluble |

| Water | Limited Solubility/Insoluble |

Solubility of Cumene: A Reference for this compound

Cumene (isopropylbenzene) is the parent hydrocarbon of this compound. Its solubility profile provides a valuable point of reference. While the chlorine atom in this compound introduces a slight increase in polarity, the overall solubility behavior in organic solvents is expected to be very similar to that of cumene.

Table 2: Solubility of Cumene in Common Organic Solvents

| Solvent | Solubility Description |

| Ethanol | Soluble[2][3][4][5] |

| Diethyl Ether | Soluble[1][3][4][5] |

| Acetone | Soluble[2][3][4][5] |

| Benzene | Soluble[2][3][4][5] |

| Toluene | Expected to be soluble/miscible |

| Hexane | Expected to be soluble/miscible |

| Carbon Tetrachloride | Soluble[1][3][4][5] |

| Water | Insoluble[1][3][4][5][6] |

Experimental Protocol for Determining the Solubility of this compound

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the following gravimetric method can be employed. This method is suitable for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled water bath or incubator

-

Calibrated digital balance (accurate to at least 0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Calibrated pipettes and syringes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. "Excess" means adding enough this compound so that a separate, undissolved phase is clearly visible.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired experimental temperature.

-

Agitate the vials (e.g., using a shaker or by periodic vigorous shaking) for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended. It is crucial that the temperature remains constant throughout this period.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant experimental temperature until the undissolved this compound phase has completely separated from the saturated solvent phase. This can be achieved by gravity or, if necessary, by centrifugation at the controlled temperature.

-

-

Sampling of the Saturated Solution:

-

Carefully withdraw a precise volume (e.g., 1.00 mL) or mass of the clear, saturated supernatant using a calibrated pipette or syringe. It is critical to avoid disturbing the undissolved layer.

-

-

Gravimetric Analysis:

-

Transfer the sampled saturated solution to a pre-weighed, clean, and dry vial.

-

Determine the mass of the vial containing the sample.

-

Carefully evaporate the solvent from the sample. This can be done in a fume hood at room temperature or by gentle heating in a drying oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely evaporated, place the vial containing the this compound residue in a desiccator to cool to room temperature.

-

Weigh the vial with the dry residue.

-

-

Calculations:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can then be expressed in various units, such as:

-

g/100 mL of solvent: (mass of residue / volume of sample) * 100

-

g/100 g of solvent: (mass of residue / mass of solvent in the sample) * 100

-

Molarity (mol/L): (moles of residue / volume of sample in L)

-

Mole fraction: (moles of residue) / (moles of residue + moles of solvent in the sample)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent before starting the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Spectroscopic Profile of m-Chlorocumene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for m-Chlorocumene (1-chloro-3-(propan-2-yl)benzene), a crucial intermediate in various chemical syntheses. The following sections detail its characteristic signatures in Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Strong | Aromatic C-H Stretch |

| 2965-2870 | Strong | Aliphatic C-H Stretch (Isopropyl) |

| 1600, 1575, 1475 | Medium-Weak | Aromatic C=C Bending |

| 1465, 1385 | Medium | Aliphatic C-H Bending (Isopropyl) |

| 810-750 | Strong | C-H Out-of-Plane Bending (meta-disubstituted) |

| 690±10 | Strong | Ring Bending (meta-disubstituted) |

| 800-600 | Strong | C-Cl Stretch |

Table 1: Key Infrared Absorption Bands for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.28 - 7.08 | m | - | 4H | Aromatic Protons (H-2, H-4, H-5, H-6) |

| 2.91 | sept | 6.9 | 1H | Isopropyl CH |

| 1.25 | d | 6.9 | 6H | Isopropyl CH₃ |

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| 151.8 | C3 |

| 134.1 | C1 |

| 129.8 | C5 |

| 127.1 | C6 |

| 126.3 | C4 |

| 124.4 | C2 |

| 34.2 | Isopropyl CH |

| 23.9 | Isopropyl CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃).

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 154 | 30 | [M]⁺ (³⁵Cl isotope) |

| 156 | 10 | [M+2]⁺ (³⁷Cl isotope) |

| 139 | 100 | [M - CH₃]⁺ |

| 111 | 20 | [M - C₃H₇]⁺ |

| 75 | 15 | [C₆H₃]⁺ |

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization).

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Methodology:

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of this compound. Characteristic absorption bands are then identified and assigned to specific molecular vibrations.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum where each unique carbon appears as a singlet.

-

A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal. For ¹H NMR spectra, the signals are integrated, and coupling constants are measured.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: Approximately 1 scan/second.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to this peak is then examined to identify the molecular ion and major fragment ions.[4][5][6][7][8]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tdi-bi.com [tdi-bi.com]

- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

m-Chlorocumene: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for m-chlorocumene (1-chloro-3-(1-methylethyl)benzene). Due to the limited availability of specific toxicological data for this compound, information from structurally similar compounds, such as 4-chlorocumene and cumene, has been included to provide a more complete assessment of potential hazards. All data derived from analogous compounds is clearly indicated.

Chemical and Physical Properties

This compound is a chlorinated aromatic hydrocarbon.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁Cl | [1][2] |

| Molecular Weight | 154.63 g/mol | [2] |

| CAS Number | 7073-93-0 | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Aromatic | [1] |

| Boiling Point | 179.6 °C at 760 mmHg | [3] |

| Flash Point | 70.6 °C | [3] |

| Density | 1.021 g/cm³ | [3] |

| Vapor Pressure | 1.26 mmHg at 25°C | [3] |

| Solubility | Insoluble in water, soluble in organic solvents. | [1] |

Hazard Identification and GHS Classification

GHS Classification (based on 4-Chlorocumene) [4]

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Pictograms (based on 4-Chlorocumene) [4]

-

Health Hazard

-

Irritant

Signal Word (based on 4-Chlorocumene): Danger[4]

Toxicological Information

Specific toxicological data for this compound is limited. The following table includes data for related compounds to provide an estimate of its toxicological profile.

| Parameter | Value | Species | Route | Source | Notes |

| LD50 (Oral) | 3523 mg/kg | Rat | Oral | [5] | Data for m-xylene, a structural analog. |

| LD50 (Dermal) | 12126 mg/kg | Rabbit | Dermal | [5] | Data for m-xylene, a structural analog. |

| LC50 (Inhalation) | 27124 mg/m³ (4 hours) | Rat | Inhalation | [5] | Data for p-xylene, a structural analog. |

Summary of Toxicological Effects:

-

Acute Effects: Based on data for analogous compounds, acute exposure to this compound may cause skin and eye irritation.[1] Inhalation of vapors may lead to respiratory tract irritation, dizziness, and drowsiness.[6] Ingestion poses a significant aspiration hazard, which can be fatal.[4]

-

Chronic Effects: Prolonged or repeated exposure to similar chlorinated hydrocarbons and aromatic solvents may lead to effects on the central nervous system, liver, and kidneys.[6][7]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound. However, OELs for the parent compound, cumene, can be used as a reference point for occupational hygiene planning.

| Organization | Limit | Source |

| OSHA (PEL) | 50 ppm (245 mg/m³) (Skin) | [8] |

| ACGIH (TLV) | 50 ppm (246 mg/m³) | [8] |

| NIOSH (REL) | 50 ppm (245 mg/m³) (Skin) | [8] |

Safe Handling and Storage

A systematic approach to handling and storing this compound is essential to minimize exposure and ensure a safe working environment.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®), lab coat, and closed-toe shoes. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Fighting Measures

This compound is a combustible liquid.

| Property | Recommendation |

| Extinguishing Media | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers. |

| Hazardous Combustion Products | May produce toxic and irritating fumes, including hydrogen chloride and carbon oxides, upon combustion. |

| Fire Fighting Procedures | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Contain the spill using inert absorbent materials (e.g., sand, earth, vermiculite).

-

Collect: Collect the absorbed material into a sealed, labeled container for disposal.

-

Clean: Clean the spill area with soap and water.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Chlorinated hydrocarbons may be classified under RCRA waste codes such as F024 or F025.[6] Always consult with a licensed hazardous waste disposal company for proper disposal procedures.

Experimental Protocols

The following are general experimental protocols relevant to the safety assessment of chemicals like this compound. Specific protocols should be adapted based on the exact nature of the experiment and in consultation with relevant safety guidelines.

11.1. In Vitro Skin Irritation Test (OECD 439)

This test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance.

-

Tissue Preparation: Reconstituted human epidermis tissue cultures are equilibrated overnight in an incubator.

-

Application of Test Substance: A small amount of the test substance (e.g., this compound) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested.

-

Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 60 minutes) and then rinsed. This is followed by a post-exposure incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The absorbance is measured, and the percentage of viable cells is calculated relative to the negative control.

-

Classification: A substance is classified as an irritant if the cell viability is below a certain threshold (e.g., ≤ 50%).

11.2. Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to determine the acute oral toxicity of a substance.

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Sighting Study: A preliminary study is conducted with a single animal to determine the appropriate starting dose for the main study.

-

Main Study: Animals are dosed sequentially at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). The dose for each subsequent animal depends on the outcome for the previously dosed animal.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed outcomes at different dose levels.

Logical Relationships in Hazard Management

Effective management of the hazards associated with this compound involves a hierarchical approach to controls.

Caption: Hierarchy of controls for managing chemical hazards.

References

- 1. Tetrachloroethylene - Wikipedia [en.wikipedia.org]

- 2. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. 4-Chlorocumene | C9H11Cl | CID 17493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. govinfo.gov [govinfo.gov]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Cleaning up a spill | Compliance and Risk Management [kent.edu]

An In-depth Technical Guide to the Theoretical Yield Calculation for m-Chlorocumene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for m-Chlorocumene, complete with detailed experimental protocols and a thorough breakdown of the theoretical yield calculation. The presented methodology is designed to offer a clear and reproducible framework for the synthesis of this important chemical intermediate.

Data Summary

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product in the synthesis of this compound.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Benzene | C₆H₆ | 78.11 |

| 2-Chloropropane | C₃H₇Cl | 78.54 |

| Aluminum Chloride | AlCl₃ | 133.34 |

| Cumene | C₉H₁₂ | 120.19 |

| Nitric Acid | HNO₃ | 63.01 |

| Sulfuric Acid | H₂SO₄ | 98.08 |

| m-Nitrocumene | C₉H₁₁NO₂ | 165.19 |

| Tin (Sn) | Sn | 118.71 |

| Hydrochloric Acid | HCl | 36.46 |

| m-Isopropylaniline | C₉H₁₃N | 135.21 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Copper(I) Chloride | CuCl | 99.00 |

| This compound | C₉H₁₁Cl | 154.63 |

Synthetic Pathway and Theoretical Yield Calculation

The synthesis of this compound is a multi-step process. The most viable route, avoiding the highly disfavored Friedel-Crafts alkylation of a deactivated ring, proceeds as follows:

-

Friedel-Crafts Alkylation of Benzene: Benzene is alkylated with 2-chloropropane in the presence of a Lewis acid catalyst (aluminum chloride) to produce cumene.

-

Nitration of Cumene: Cumene is nitrated using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of ortho-, para-, and a small amount of meta-nitrocumene due to the directing effect of the isopropyl group.

-

Isomer Separation: The desired m-nitrocumene is separated from the ortho and para isomers. This is a critical purification step.

-

Reduction of m-Nitrocumene: The nitro group of m-nitrocumene is reduced to an amino group using tin metal in the presence of hydrochloric acid to form m-isopropylaniline.

-

Sandmeyer Reaction: m-Isopropylaniline is converted to this compound via a diazotization reaction with sodium nitrite and hydrochloric acid, followed by reaction with copper(I) chloride.

The overall theoretical yield is determined by the initial moles of the limiting reactant (typically benzene in the first step) and the stoichiometry of the entire reaction sequence. Assuming a 1:1 molar ratio for each step, the theoretical yield of this compound in moles will be equal to the initial moles of the limiting reactant.

Example Calculation:

If 100 g of benzene is used as the starting material:

-

Moles of Benzene = 100 g / 78.11 g/mol = 1.28 moles

Assuming benzene is the limiting reactant for the entire synthesis, the theoretical yield of this compound is:

-

Theoretical Yield (moles) = 1.28 moles

-

Theoretical Yield (grams) = 1.28 moles * 154.63 g/mol = 197.93 g

Experimental Protocols

The following are detailed methodologies for each key experiment in the synthesis of this compound.

Step 1: Synthesis of Cumene (Friedel-Crafts Alkylation)

-

To a dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add anhydrous aluminum chloride (1.1 eq) and dry benzene (4 eq).

-

Cool the mixture in an ice bath.

-

Slowly add 2-chloropropane (1 eq) from the dropping funnel with vigorous stirring over a period of 1-2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 40-50°C for 2 hours.

-

Cool the reaction mixture and pour it slowly onto crushed ice with stirring.

-

Separate the organic layer, wash with dilute hydrochloric acid, then with a sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate and distill to obtain pure cumene.

Step 2: Synthesis of Nitrocumene Isomers (Nitration)

-

In a flask, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (2 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice-salt bath.

-

To a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add cumene (1 eq).

-

Cool the cumene to 0-5°C and slowly add the cold nitrating mixture from the dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain a mixture of nitrocumene isomers.

Step 3: Separation of m-Nitrocumene

The separation of m-nitrocumene from the ortho and para isomers is typically achieved by fractional distillation under reduced pressure or by column chromatography. The small proportion of the meta isomer makes this a challenging but crucial step for the synthesis of the desired final product.

Step 4: Synthesis of m-Isopropylaniline (Reduction)

-

In a round-bottom flask fitted with a reflux condenser, place granulated tin (2.5 eq) and the isolated m-nitrocumene (1 eq).

-

Slowly add concentrated hydrochloric acid (5 eq) in portions. The reaction is exothermic and may require cooling to control the rate.

-

After the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours until the reaction is complete (indicated by the disappearance of the oily nitro compound).

-

Cool the flask and slowly add a concentrated sodium hydroxide solution until the mixture is strongly alkaline to precipitate tin hydroxides.

-

Perform steam distillation to isolate the m-isopropylaniline.

-

Extract the distillate with ether, dry the ethereal solution over anhydrous potassium carbonate, and remove the ether by distillation to obtain m-isopropylaniline.

Step 5: Synthesis of this compound (Sandmeyer Reaction)

-

Dissolve m-isopropylaniline (1 eq) in a mixture of concentrated hydrochloric acid (3 eq) and water. Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 15-20 minutes after the addition is complete to ensure complete diazotization.

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Nitrogen gas will evolve.

-

After the evolution of nitrogen ceases, warm the mixture gently on a water bath for 30 minutes.

-

Cool the mixture and extract with ether.

-

Wash the ether extract with dilute sodium hydroxide solution and then with water.

-

Dry the ether solution over anhydrous calcium chloride and remove the ether by distillation.

-

Purify the resulting this compound by fractional distillation.

Visualizations

Caption: Flowchart for Theoretical Yield Calculation.

Methodological & Application

Application Note: m-Chlorocumene as a Precursor in the Synthesis of a Novel Profen Analogue

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed synthetic application of m-chlorocumene as a starting material for the synthesis of a novel non-steroidal anti-inflammatory drug (NSAID) analogue, 2-(2-chloro-4-isopropylphenyl)propanoic acid. The described multi-step synthesis is based on the industrially significant Hoechst-Celanese process for ibuprofen and demonstrates the potential utility of this compound as a versatile precursor in pharmaceutical development. Detailed experimental protocols, quantitative data, and process visualizations are provided to guide researchers in exploring this and similar synthetic pathways.

Introduction

This compound (1-chloro-3-isopropylbenzene) is an aromatic organic compound that serves as a valuable intermediate in various chemical syntheses.[1] Its specific substitution pattern, featuring a chlorine atom and an isopropyl group on the benzene ring, makes it an interesting starting material for the construction of more complex molecules. In the context of pharmaceutical synthesis, the isopropylphenyl moiety is a key structural feature of the "profen" class of NSAIDs, such as ibuprofen. This application note presents a hypothetical, yet chemically robust, synthetic route to a chlorinated profen analogue, 2-(2-chloro-4-isopropylphenyl)propanoic acid, using this compound as the primary precursor. The proposed pathway adapts the efficient, three-step Hoechst-Celanese process, which is known for its high atom economy.[1][2]

Proposed Synthetic Pathway

The synthesis of 2-(2-chloro-4-isopropylphenyl)propanoic acid from this compound is proposed to proceed in three main steps, as illustrated in the workflow diagram below. This pathway is analogous to the modern industrial synthesis of ibuprofen.[1][3]

Figure 1: Proposed synthetic workflow for 2-(2-chloro-4-isopropylphenyl)propanoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed three-step synthesis. The yields and purity are hypothetical values based on typical outcomes for these types of reactions.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Hypothetical Yield (%) | Hypothetical Purity (%) |

| 1 | This compound | 1-(2-chloro-4-isopropylphenyl)ethanone | 154.63 | 196.68 | 90 | >98 |

| 2 | 1-(2-chloro-4-isopropylphenyl)ethanone | 1-(2-chloro-4-isopropylphenyl)ethanol | 196.68 | 198.70 | 95 | >99 |

| 3 | 1-(2-chloro-4-isopropylphenyl)ethanol | 2-(2-chloro-4-isopropylphenyl)propanoic acid | 198.70 | 226.69 | 85 | >99 |

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of this compound

This procedure describes the acylation of this compound with acetic anhydride using anhydrous hydrogen fluoride as both catalyst and solvent. This reaction is expected to favor acylation at the position para to the activating isopropyl group and ortho to the deactivating chloro group.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Anhydrous hydrogen fluoride (HF)

-

Ice water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a suitable pressure-resistant reactor, cool anhydrous hydrogen fluoride to -20°C.

-

Slowly add this compound to the stirred HF.

-

Add acetic anhydride dropwise to the mixture, maintaining the temperature below -10°C.

-

After the addition is complete, allow the mixture to warm to 0°C and stir for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(2-chloro-4-isopropylphenyl)ethanone.

-

Purify the product by vacuum distillation.

Figure 2: Mechanism of the Friedel-Crafts acylation step.

Step 2: Catalytic Hydrogenation of 1-(2-chloro-4-isopropylphenyl)ethanone

This protocol details the reduction of the ketone intermediate to the corresponding secondary alcohol using catalytic hydrogenation.

Materials:

-

1-(2-chloro-4-isopropylphenyl)ethanone (1.0 eq)

-

Palladium on carbon (5% Pd/C, 0.5 mol%)

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 1-(2-chloro-4-isopropylphenyl)ethanone in methanol in a hydrogenation vessel.

-

Add the 5% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-